N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

Catalog No.
S1533209
CAS No.
139255-17-7
M.F
C44H32N2
M. Wt
588.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-b...

CAS Number

139255-17-7

Product Name

N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

IUPAC Name

N-[4-[4-(N-naphthalen-2-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-2-amine

Molecular Formula

C44H32N2

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C44H32N2/c1-3-15-39(16-4-1)45(43-29-23-33-11-7-9-13-37(33)31-43)41-25-19-35(20-26-41)36-21-27-42(28-22-36)46(40-17-5-2-6-18-40)44-30-24-34-12-8-10-14-38(34)32-44/h1-32H

InChI Key

BLFVVZKSHYCRDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7

Organic Light-Emitting Diodes (OLEDs):

N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine, also known as N,N'-dinaphthalene-2-yl-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine, has been studied for its potential application as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs). HTMs play a crucial role in OLEDs by efficiently transporting positive charges (holes) from the anode to the emissive layer, which is responsible for light emission.

Studies have shown that N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine exhibits good thermal stability, high hole mobility, and appropriate energy levels for efficient hole transport in OLEDs [, ].

Organic Photovoltaic Cells (OPVs):

Similar to OLEDs, N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine has also been explored for its potential use as a hole transporting material (HTM) in organic photovoltaic cells (OPVs). OPVs are organic devices that convert sunlight into electricity.

Research suggests that N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine possesses suitable properties for HTMs in OPVs, including good hole mobility, appropriate energy levels for efficient hole transport, and film-forming capabilities [].

Other Potential Applications:

While the primary research focus for N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine lies in OLEDs and OPVs, there are ongoing investigations into its potential applications in other areas.

These include its use as a:

  • Sensor material: Due to its ability to interact with specific molecules, N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine is being explored for potential applications in chemical and biological sensors.
  • Field-effect transistor (FET) material: Initial studies suggest that N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine may be suitable for use in organic FETs, which are transistors based on organic materials.

N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine, commonly referred to as DNDB, is an organic compound with the molecular formula C44H32N2 and a molecular weight of 588.7 g/mol. This compound is characterized by its complex structure, which includes multiple aromatic rings that contribute to its unique properties. DNDB is primarily utilized in research settings, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) due to its excellent thermal and morphological stability .

Typical for aromatic amines and biphenyl derivatives. Notable reactions include:

  • Oxidation: DNDB can be oxidized to form quinone derivatives, which may alter its electronic properties and reactivity.
  • Reduction: The compound can be reduced to yield various amine derivatives, potentially enhancing its applicability in different chemical environments.
  • Electrophilic Substitution: The aromatic rings in DNDB are susceptible to electrophilic substitution reactions, which can introduce different substituents into the molecule, modifying its properties for specific applications .

The synthesis of N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine typically involves several steps:

  • Formation of Intermediate Compounds: The synthesis often begins with the preparation of naphthalenes and phenylamines through coupling reactions.
  • Coupling Reaction: The key step involves a palladium-catalyzed coupling reaction between naphthalenes and diphenylamine derivatives under inert atmospheric conditions (nitrogen or argon) at elevated temperatures.
  • Purification: Following synthesis, the product is purified using recrystallization or chromatography techniques to achieve high purity levels necessary for research applications .

DNDB has several applications primarily in the field of organic electronics:

  • Organic Light-Emitting Diodes (OLEDs): DNDB is used as a host material for yellow electrophosphorescent devices. Its high thermal stability enhances device efficiency and brightness while reducing energy consumption.
  • Charge Transport Materials: The compound's balanced charge transport properties make it suitable for improving operational lifetimes and lowering drive voltages in OLEDs .

DNDB shares structural similarities with several other compounds used in organic electronics. Below is a comparison highlighting its uniqueness:

DNDB's unique arrangement of multiple naphthalene groups and biphenyl units distinguishes it from these compounds, potentially offering enhanced performance characteristics in electronic applications.

XLogP3

12.5

Wikipedia

N,N'-Bis(naphthalene-2-yl)-N,N'-bis(phenyl)benzidine

Dates

Modify: 2023-08-15

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